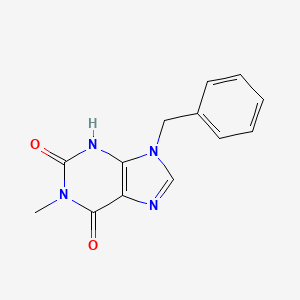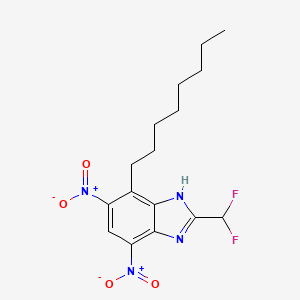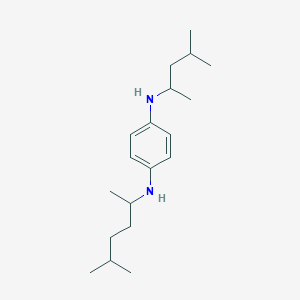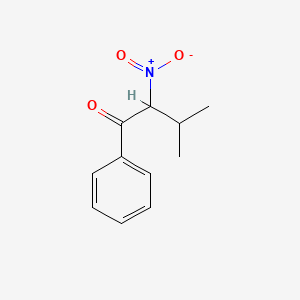
9-benzyl-1-methyl-3H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-benzyl-1-methyl-3H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 9-benzyl-1-methyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The regio-selective N-alkylation reaction at different –NH sites of xanthine is a key strategy. Selective protection and deprotection at N3 and/or N7 sites of xanthine are crucial steps in developing the synthesis scheme . Industrial production methods often utilize cost-effective and high-yielding chemical synthesis routes to produce this compound .
化学反応の分析
9-benzyl-1-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
9-benzyl-1-methyl-3H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various bioactive molecules.
Biology: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 9-benzyl-1-methyl-3H-purine-2,6-dione involves its interaction with specific molecular targets such as phosphodiesterase enzymes and adenosine receptors. By inhibiting these targets, the compound can modulate various biological pathways, including signal transduction and inflammatory responses .
類似化合物との比較
Similar compounds to 9-benzyl-1-methyl-3H-purine-2,6-dione include:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects and use in beverages.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant properties.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Compared to these compounds, this compound exhibits unique properties due to its specific substitutions, which can enhance its biological activity and selectivity .
特性
CAS番号 |
61080-45-3 |
|---|---|
分子式 |
C13H12N4O2 |
分子量 |
256.26 g/mol |
IUPAC名 |
9-benzyl-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C13H12N4O2/c1-16-12(18)10-11(15-13(16)19)17(8-14-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,19) |
InChIキー |
ZOTGUTMYXKEZKJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(NC1=O)N(C=N2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)




![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)

![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)

![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)


